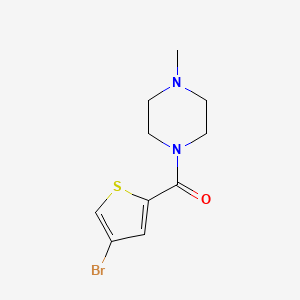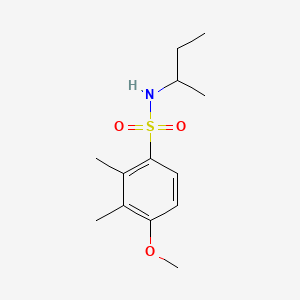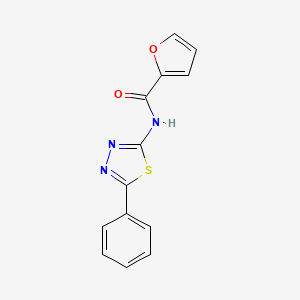
N-(5-苯基-1,3,4-噻二唑-2-基)呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, also known as PTDC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. PTDC is a heterocyclic compound that has a molecular formula of C14H9N3O2S and a molar mass of 295.30 g/mol.
科学研究应用
Anticancer Activity
1,3,4-Thiadiazole derivatives have garnered significant interest as potential anticancer agents . Their bioactive properties stem from the fact that the thiadiazole ring is a bioisostere of pyrimidine, a key component in DNA. Consequently, these derivatives can disrupt processes related to DNA replication, inhibiting both bacterial and cancer cell replication. Researchers have explored the cytotoxic effects of N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide on various cancer cell lines, making it a promising candidate for further investigation.
Inhibition of SHP1
Theoretical studies and experimental applications have examined the inhibitory activities of 2-phenyl-1,3,4-thiadiazole derivatives against SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1) . N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide may play a role in modulating SHP1 activity, which is relevant in cellular signaling pathways.
Antibacterial Properties
Certain 1,3,4-thiadiazole derivatives, including N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, exhibit antibacterial activity . These compounds have been tested against bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa. While they may not show antifungal activity, their antibacterial potential is noteworthy.
Cytotoxic Effects on Leukemia Cells
In vitro studies have assessed the cytotoxic effects of N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide on leukemia cell lines, including K562 CML, Jurkat, and MT-2 . Understanding its impact on cancer cells can guide further drug development.
Antimicrobial Properties
Beyond antibacterial effects, thiadiazole derivatives have demonstrated antimicrobial activity against various pathogens . N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide may contribute to this broader antimicrobial profile.
Other Therapeutic Activities
Thiadiazole derivatives possess a wide range of therapeutic activities, including analgesic, anti-inflammatory, antipsychotic, antidepressant, and anticonvulsant effects . While specific studies on this compound are limited, exploring its potential in these areas could yield valuable insights.
作用机制
Target of Action
It’s known that thiadiazole derivatives, which this compound is a part of, can interact strongly with biological targets due to their mesoionic character . These compounds have been studied for their broad spectrum of biological activities .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cell, depending on the specific targets involved.
Biochemical Pathways
For instance, some thiadiazole derivatives have been found to inhibit the IL-6/JAK/STAT3 pathway , which plays a crucial role in the progression of various cancers.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
Thiadiazole derivatives have been associated with a broad spectrum of biological activities, including anticancer activities . The effects of these compounds can vary depending on the specific targets they interact with and the biochemical pathways they affect.
属性
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUJZFYJQZRNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(furan-2-yl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2484018.png)
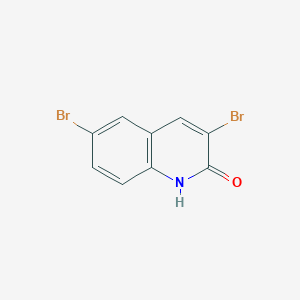

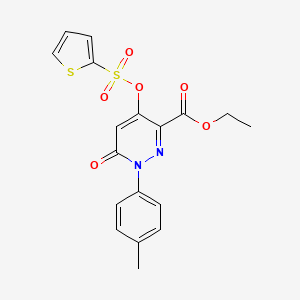
![N-[3-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2484023.png)


![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B2484031.png)
![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2484032.png)
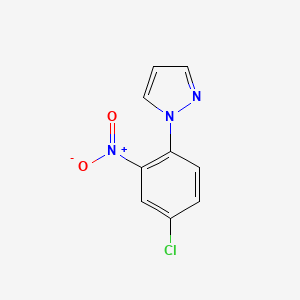
![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2484034.png)
